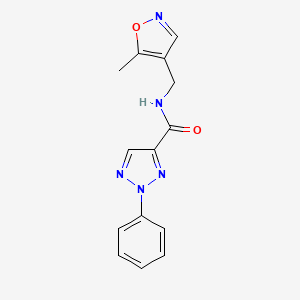

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a (5-methylisoxazol-4-yl)methyl group.

Properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-10-11(8-17-21-10)7-15-14(20)13-9-16-19(18-13)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSDFCSLGCNOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-methylisoxazole-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with an appropriate amine to form the isoxazole carboxamide. The final step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole or triazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The triazole and isoxazole rings play a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares its 1,2,3-triazole-4-carboxamide skeleton with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Key comparisons include:

Compound II : 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (CSD refcode LELHOB)

- Triazole Substituent : A 4-chlorophenyl group replaces the phenyl group at position 2.

- Amide Side Chain : The (3-phenyloxazol-5-yl)methyl group differs from the (5-methylisoxazol-4-yl)methyl group in the target compound.

- The oxazole vs. isoxazole substitution in the side chain modifies steric and electronic profiles.

Compound I : (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CSD refcode ZIPSEY)

- Amide Side Chain : A hydroxy-3-phenylpropan-2-yl group introduces chirality and hydrogen-bonding capacity.

- Comparison : The absence of a hydroxyl group in the target compound may reduce polarity and solubility but improve metabolic stability.

Compound IV : 1-(3-amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide (CSD refcode BEBJEZ)

- Triazole Substituent: A complex amino-alkynylphenyl group replaces the simple phenyl group.

- Amide Side Chain : A butyl chain contrasts with the heterocyclic side chain of the target compound.

- Impact : The extended hydrophobic butyl chain in IV may enhance membrane permeability but reduce target specificity.

Substituent Effects on Physicochemical Properties

Evidence from structurally related compounds in highlights how substituents influence melting points and solubility:

Biological Activity

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article details the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, providing insights into its pharmacological potential.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034403-54-6 |

| Molecular Formula | C14H13N5O2 |

| Molecular Weight | 283.29 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the isoxazole and phenyl groups. The synthetic route often employs cycloaddition reactions and coupling strategies to achieve the desired structure.

Anticancer Activity

Research indicates that compounds within the triazole class exhibit notable anticancer properties. For example:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HepG2) showed that derivatives of triazoles had IC50 values ranging from 1.1 µM to 4.9 µM against MCF-7 cells, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Compounds exhibiting TS inhibitory activity showed IC50 values lower than those of established drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Certain derivatives demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, specific compounds showed significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Molecular Docking : Computational studies have supported these findings by showing favorable binding interactions between the triazole derivatives and bacterial targets, indicating a potential mechanism for their antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Functional Group Influence : The presence of polar groups on the phenyl ring has been linked to enhanced inhibitory potential against enzymes such as carbonic anhydrase-II, with IC50 values reported between 13.8 µM and 35.7 µM .

- Comparative Analysis : A comparative analysis of various triazole derivatives revealed that modifications at specific positions on the triazole ring could significantly influence both anticancer and antimicrobial activities .

Case Studies

Several studies have explored the biological activity of triazole-based compounds:

- Antitrypanosomal Activity : A study highlighted triazole analogs with potent activity against Trypanosoma cruzi, showing IC50 values significantly lower than those of existing treatments like benznidazole (Bz). These compounds demonstrated good oral bioavailability and effective parasite load reduction in in vitro models .

- Combination Therapy Potential : In vitro assays indicated that combining triazole derivatives with existing therapies could enhance efficacy through additive effects, suggesting a promising avenue for future drug development .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and what are common challenges during synthesis?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of intermediates such as 5-methylisoxazole-4-carbaldehyde with phenyl-substituted triazole precursors. Key steps may include azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) to form the triazole core, followed by carboxamide coupling .

- Challenges : Low solubility of intermediates in aqueous systems (common for heterocyclic compounds) and regioselectivity in triazole formation. Solubility issues can be mitigated using co-solvents like DMF or DMSO .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., phenyl and isoxazole groups) via - and -NMR chemical shifts.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] for : 311.31 g/mol) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry if crystallizable derivatives are obtained .

Q. What are the primary biological or chemical properties of this compound that make it relevant for research?

- Properties :

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity or solubility?

- Approach :

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications for target binding .

- Molecular Dynamics (MD) Simulations : Assess interactions with biological targets (e.g., protein-ligand binding stability) .

- Case Study : Derivatives with polar groups (e.g., hydroxyl or amine) show improved solubility in MD simulations, validated experimentally via solubility assays .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., pH, solvent composition) or off-target effects.

- Solutions :

- Dose-Response Curves : Standardize IC measurements across multiple concentrations.

- Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. cellular assays) .

- Example : Discrepancies in enzyme inhibition potency may arise from DMSO concentration differences; use lower solvent concentrations (<1%) .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Design Framework :

- Variables : Temperature, catalyst loading, solvent ratio.

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, 10 mol% Cu(I), DMF:HO 3:1) for maximum yield .

Q. What are the limitations of current stability studies for this compound, and how can they be addressed?

- Limitations : Degradation under UV light or oxidative conditions not fully characterized.

- Advanced Methods :

- Forced Degradation Studies : Expose to heat, light, and HO to identify degradation pathways via LC-MS .

- Accelerated Stability Testing : Use Q model to predict shelf-life at 25°C .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.